molecular formula C39H66O5 B1243457 [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B1243457
M. Wt: 614.9 g/mol
InChI Key: IVRNQYIPGILFPZ-SEKRGLSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a diacylglycerol compound consisting of a glycerol backbone with two fatty acid chains. The first chain is palmitoleic acid (16:1(9Z)), and the second chain is arachidonic acid (20:4(5Z,8Z,11Z,14Z)). Diacylglycerols are important intermediates in lipid metabolism and play a crucial role in cellular signaling pathways.

Scientific Research Applications

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has diverse applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.

    Biology: Plays a role in cellular signaling pathways, particularly in the activation of protein kinase C.

    Medicine: Investigated for its potential anti-inflammatory properties due to the presence of arachidonic acid.

    Industry: Used in the formulation of cosmetics and nutritional supplements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction can be catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction conditions often include:

    Temperature: 50-70°C

    Solvent: Chloroform or ethanol

    Catalyst: Lipase or sulfuric acid

Industrial Production Methods

Industrial production of diacylglycerols often involves the use of biocatalysts to ensure specificity and efficiency. The process includes:

    Extraction of fatty acids: Palmitoleic acid and arachidonic acid are extracted from natural sources such as fish oils, milk fats, and vegetable oils.

    Esterification: The extracted fatty acids are esterified with glycerol using biocatalysts.

    Purification: The product is purified using techniques like chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides.

    Reduction: The double bonds can be reduced to form saturated fatty acids.

    Substitution: The hydroxyl group on the glycerol backbone can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Hydroperoxides and epoxides.

    Reduction: Saturated diacylglycerols.

    Substitution: Esterified diacylglycerols with various functional groups.

Mechanism of Action

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate exerts its effects primarily through the activation of protein kinase C (PKC). The compound is a physiological activator of PKC, which translocates from the cytosol to the plasma membrane upon activation. This activation leads to a cascade of downstream signaling events that regulate various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    DG(160/204(5Z,8Z,11Z,14Z)/00): Contains palmitic acid instead of palmitoleic acid.

    DG(180/204(5Z,8Z,11Z,14Z)/00): Contains stearic acid instead of palmitoleic acid.

    DG(201(11Z)/161(9Z)/00): Contains eicosenoic acid and palmitoleic acid.

Uniqueness

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to the presence of both palmitoleic acid and arachidonic acid, which confer specific biochemical properties. The combination of these fatty acids allows for distinct interactions with cellular membranes and signaling proteins, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C39H66O5

Molecular Weight

614.9 g/mol

IUPAC Name

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13-14,16-18,20,22,26,28,37,40H,3-10,12,15,19,21,23-25,27,29-36H2,1-2H3/b13-11-,16-14-,18-17-,22-20-,28-26-/t37-/m0/s1

InChI Key

IVRNQYIPGILFPZ-SEKRGLSRSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 2
Reactant of Route 2
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 3
Reactant of Route 3
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 4
Reactant of Route 4
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 5
Reactant of Route 5
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Reactant of Route 6
Reactant of Route 6
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

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